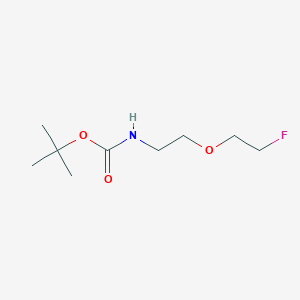

N-Boc-2-(2-fluoroethoxy)ethanamine

Description

Contextualization within Amine Protecting Group Strategies

In organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Amines, being nucleophilic and basic, often require protection to allow for selective transformations elsewhere in a molecule. chemistrysteps.com One of the most common and effective protecting groups for amines is the tert-butyloxycarbonyl (Boc) group. fishersci.co.ukyoutube.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This forms a carbamate (B1207046), which effectively masks the nucleophilicity and basicity of the amine. masterorganicchemistry.com The popularity of the Boc group stems from its stability under a wide range of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.org However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine. chemistrysteps.comfishersci.co.uk This orthogonality allows for selective deprotection without affecting other acid-sensitive or base-labile groups that may be present in the molecule. masterorganicchemistry.comorganic-chemistry.org

Significance of Fluorinated Organic Compounds in Research

The incorporation of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.orgresearchgate.net The high electronegativity of fluorine also significantly alters the electronic properties of a molecule. wikipedia.org

In medicinal chemistry, the introduction of fluorine atoms is a widely used strategy to enhance the metabolic stability and bioavailability of drug candidates. nih.gov It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain fluorine. nih.gov In materials science, fluorinated compounds are utilized for their unique properties, such as in the creation of polymers with high chemical resistance and thermal stability, as well as in the development of liquid crystals and fluorosurfactants. wikipedia.orgnih.gov

Structural Rationale and Naming Conventions for N-Boc-2-(2-fluoroethoxy)ethanamine

The systematic name, this compound, precisely describes the molecular structure of the compound.

ethanamine : This is the parent or base name, indicating a two-carbon chain with a primary amine group (-NH₂).

2-(2-fluoroethoxy) : This substituent is located at the second carbon of the ethanamine chain. It consists of an ethoxy group (-O-CH₂CH₃) where one of the hydrogens on the second carbon of the ethyl group has been replaced by a fluorine atom.

N-Boc : This indicates that the tert-butyloxycarbonyl (Boc) group is attached to the nitrogen atom of the ethanamine. The "N-" prefix specifies that the substitution is on the nitrogen.

The structure combines the key features of a protected amine and a fluorinated alkyl chain, making it a desirable building block.

Overview of Research Trajectories for this compound as a Synthetic Intermediate

Research involving this compound primarily focuses on its use as a synthetic intermediate to introduce the 2-(2-fluoroethoxy)ethylamino moiety into larger, more complex molecules. A key synthetic strategy involves the deprotection of the Boc group to liberate the primary amine. This free amine can then participate in a variety of subsequent reactions, such as:

Amide bond formation : The amine can be coupled with carboxylic acids or their derivatives to form amides, a common linkage in many biologically active molecules.

N-alkylation : The amine can be alkylated to form secondary or tertiary amines.

Reductive amination : The amine can react with aldehydes or ketones to form imines, which can then be reduced to form new C-N bonds.

One documented synthetic application involves the use of N-Boc protected ethanolamine (B43304) derivatives. In these cases, the Boc-protected amine allows for selective functionalization of the hydroxyl group. Subsequently, deprotection of the Boc group and further reaction at the nitrogen center can be achieved. For instance, a method for the synthesis of mono-N-alkylated ethanolamine derivatives has been reported starting from N-Boc-ethanolamine. chemrxiv.org This highlights a general strategy where the Boc group directs the initial course of a reaction sequence.

While specific research exclusively detailing the trajectories of this compound is not extensively available in the provided search results, its structural similarity to other N-Boc protected amino alcohols and ethers suggests its utility in similar synthetic transformations. For example, related compounds like N-Boc-2-(2-aminoethoxy)ethylamine are used as intermediates in pharmaceutical development and bioconjugation. chemimpex.com

Interactive Data Table: Properties of Related N-Boc Protected Compounds

| Compound Name | CAS Number | Molecular Weight | Key Application |

| N-Boc-2-(2-aminoethoxy)ethylamine | 127828-22-2 | Not specified | Pharmaceutical intermediate, bioconjugation chemimpex.com |

| N-Boc-2-[2-(2-amino-ethoxy)-ethoxy]-ethylamine | Not specified | 248.323 | Not specified fluorochem.co.uk |

| N-Boc-2-{2-[2-(2-amino-ethoxy)-ethoxy]-ethoxy} ethylamine (B1201723) | 101187-40-0 | 292.38 | Not specified oakwoodchemical.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H18FNO3 |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-fluoroethoxy)ethyl]carbamate |

InChI |

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) |

InChI Key |

KPSLTAXCTPLWGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCF |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 2 2 Fluoroethoxy Ethanamine

Strategies for the Formation of the 2-(2-Fluoroethoxy)ethyl Moiety

The introduction of the fluorinated ether segment is a critical aspect of the synthesis. Several methodologies can be employed, each with its own set of advantages and considerations.

Alkylation Reactions Involving 2-Fluoroethanol (B46154) Derivatives

One of the most direct approaches to forming the ether linkage is through the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This method involves the reaction of an alkoxide with a suitable alkyl halide. In this context, 2-fluoroethanol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This nucleophile can then react with a dihaloethane, such as 1-bromo-2-chloroethane, to yield 1-(2-bromoethoxy)-2-fluoroethane (B2554579). The choice of dihaloethane allows for subsequent displacement of the remaining halogen to introduce the amine functionality.

Alternatively, an activated alcohol, such as a tosylate or mesylate derivative of 2-(2-hydroxyethoxy)ethanol, can be reacted with a fluoride (B91410) source. For instance, treatment of 2-(2-tosyloxyethoxy)ethanol with a fluoride salt like cesium fluoride (CsF) can yield the desired 2-(2-fluoroethoxy)ethanol. researchgate.netresearchgate.net

Table 1: Williamson Ether Synthesis Variations

| Nucleophile | Electrophile | Base/Catalyst | Product |

|---|---|---|---|

| 2-Fluoroethanol | 1-Bromo-2-chloroethane | Sodium Hydride | 1-(2-Bromoethoxy)-2-fluoroethane |

Halogen Exchange Approaches for Fluoroethyl Group Introduction

Halogen exchange reactions provide another viable route for introducing the fluorine atom. google.comgoogle.com This "halex" process typically involves the substitution of a heavier halogen, such as chlorine or bromine, with fluoride. Reagents like potassium fluoride (KF) are commonly used, often in the presence of a phase-transfer catalyst to enhance reactivity. google.com For example, 2-(2-chloroethoxy)ethanol (B196239) can be subjected to a halogen exchange reaction with KF to produce 2-(2-fluoroethoxy)ethanol. researchgate.net The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the catalyst.

Modern variations of this approach utilize milder and more selective fluorinating agents. researchgate.net The use of organic halides as the halogen source in the presence of a titanocene (B72419) catalyst has also been reported for the conversion of alkyl fluorides, showcasing the versatility of halogen exchange methodologies. nih.govorganic-chemistry.org

Multistep Syntheses from Simpler Oxygenated and Halogenated Precursors

Complex target molecules are often assembled through a series of reactions starting from readily available precursors. For instance, 2-(2-chloroethoxy)ethanol can be prepared by reacting diethylene glycol with hydrogen chloride. google.com This intermediate can then be used in subsequent steps, such as reaction with ethylene (B1197577) oxide, to build up the carbon chain before introducing the fluorine atom. google.comchemicalbook.com

Another strategy involves the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. chemicalbook.com The azide (B81097) group can later be reduced to an amine. This approach highlights the use of a protected form of the amine functionality that is introduced early in the synthetic sequence.

Synthesis of the Ethanamine Backbone Precursors

The ethanamine portion of the molecule can be derived from various starting materials. A common precursor is 2-aminoethanol (ethanolamine). This bifunctional molecule allows for the introduction of the ether linkage at the hydroxyl group while the amine is protected. For example, N-Boc-ethanolamine can be synthesized by reacting ethanolamine (B43304) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org The resulting protected amino alcohol can then be used in alkylation reactions as described in section 2.1.1.

Alternatively, the amine functionality can be introduced later in the synthesis. For instance, a precursor like 1-(2-bromoethoxy)-2-fluoroethane can be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent. A more versatile approach involves the use of sodium azide to displace the bromide, forming 1-azido-2-(2-fluoroethoxy)ethane. The azide can then be reduced to the primary amine at a later stage. This strategy is advantageous as it avoids potential side reactions associated with the unprotected amine.

N-Boc Protection Strategies for the Amine Functionality

The protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate (B1207046) is a crucial step to prevent unwanted side reactions during the synthesis. researchgate.net The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. wikipedia.orgorganic-chemistry.org

Direct N-Boc Protection of 2-(2-fluoroethoxy)ethanamine

The most straightforward method for the synthesis of the final product is the direct N-Boc protection of 2-(2-fluoroethoxy)ethanamine. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgcommonorganicchemistry.com Common bases include sodium bicarbonate, triethylamine (B128534), or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org The reaction is generally high-yielding and proceeds under mild conditions.

The choice of solvent can influence the reaction, with common options including dichloromethane (B109758), acetonitrile (B52724), or even aqueous conditions. wikipedia.orgacs.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com

Table 2: Reagents for N-Boc Protection

| Reagent | Base | Solvent | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Aqueous/Organic | Standard and widely used method. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Catalytic base, can accelerate the reaction. nih.govacs.org |

Sequential Protection and Coupling Methodologies

The synthesis of N-Boc-2-(2-fluoroethoxy)ethanamine is most logically approached through a sequential process. This involves the initial formation of the core structure, 2-(2-fluoroethoxy)ethanamine, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

A plausible and efficient route begins with commercially available starting materials. One such pathway involves the Williamson ether synthesis, coupling a protected 2-aminoethanol derivative with a fluoroethylating agent. For instance, N-Boc-2-aminoethanol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This intermediate can then be reacted with a 2-fluoroethyl halide, like 2-fluoroethyl bromide, to form the ether linkage. The final product, this compound, is obtained after purification.

Alternatively, the synthesis can commence from 2-(2-aminoethoxy)ethanol. The primary amine would first be protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). The subsequent step would involve the selective fluorination of the terminal hydroxyl group. This transformation can be challenging due to potential side reactions but can be achieved using specialized fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

The most direct method, however, involves the Boc protection of the parent amine, 2-(2-fluoroethoxy)ethanamine. This precursor, if not commercially available, would need to be synthesized first. A common method for its preparation is the reduction of 2-(2-fluoroethoxy)acetonitrile. The nitrile can be synthesized from 2-fluoroethanol and chloroacetonitrile. The reduction of the nitrile to the primary amine can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Once 2-(2-fluoroethoxy)ethanamine is obtained, the Boc protection is a standard and generally high-yielding reaction. researchgate.net The amine is treated with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine (TEA) or sodium hydroxide (B78521), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). chemistrysteps.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate. chemistrysteps.com

Table 1: Proposed Sequential Synthesis of this compound

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | Synthesis of 2-(2-fluoroethoxy)ethanamine | 2-fluoroethanol, chloroacetonitrile, then LiAlH₄ |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Solvent Selection and Temperature Control

The choice of solvent can significantly influence the rate and completeness of the Boc protection reaction. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the amine and (Boc)₂O. rsc.org Tetrahydrofuran (THF) is another widely used solvent. For a more environmentally friendly approach, reactions can sometimes be performed in water or even under solvent-free conditions, which can also simplify product isolation. researchgate.netorganic-chemistry.org

Temperature control is also important. Most Boc protection reactions are carried out at room temperature, as they are typically exothermic and proceed readily. rsc.orgrsc.org In some cases, initial cooling to 0 °C is employed, especially when adding reagents, to moderate the reaction rate and prevent potential side reactions. rsc.org For less reactive amines, gentle heating might be necessary to drive the reaction to completion.

Catalyst Systems and Reagent Equivalents

While Boc protection can proceed without a catalyst, the use of a base is standard practice to neutralize the acidic byproduct formed during the reaction. Triethylamine is a common organic base for this purpose. nih.gov Inorganic bases like sodium hydroxide or sodium carbonate in a biphasic system or in an aqueous/organic solvent mixture are also effective.

In recent years, various catalytic systems have been developed to enhance the efficiency and selectivity of N-Boc protection. Protic ionic liquids and iodine have been reported as effective catalysts for the N-tert-butoxycarbonylation of amines under mild, solvent-free conditions. organic-chemistry.orgresearchgate.net Such systems can offer advantages in terms of reaction speed, yield, and ease of workup.

The stoichiometry of the reagents is another critical factor. Typically, a slight excess of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is used to ensure complete consumption of the starting amine. nih.gov The amount of base used is generally stoichiometric or in slight excess relative to the amine.

Table 2: Illustrative Optimization of Boc Protection Conditions (based on general literature)

| Entry | Solvent | Catalyst/Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine (1.2) | 25 | 4 | >95 |

| 2 | Tetrahydrofuran | NaOH (1.1) | 25 | 3 | >95 |

| 3 | Water | None | 25 | 12 | ~90 |

This table is illustrative and based on general findings for Boc protection of primary amines. Specific optimization for this compound would be required.

Convergent and Divergent Synthetic Pathways to Analogues and Derivatives of this compound

The synthetic framework for this compound allows for both convergent and divergent approaches to generate a library of analogues and derivatives for structure-activity relationship (SAR) studies.

A convergent synthesis approach would involve the preparation of various substituted building blocks that are then combined in the final steps. For example, a range of fluoro-alkoxy fragments could be synthesized and then coupled to a suitable protected aminoethyl moiety. This allows for significant structural diversity in the "fluoroalkoxy" portion of the molecule.

A divergent synthesis strategy would start from a common intermediate, such as this compound itself, and then introduce diversity. The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid in DCM) to liberate the primary amine. chemistrysteps.comrsc.org This free amine can then be reacted with a wide array of electrophiles—such as acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes (via reductive amination)—to generate a diverse set of amides, sulfonamides, ureas, and secondary amines, respectively. This approach is highly efficient for rapidly building a library of derivatives from a single, advanced intermediate.

Reactivity and Chemical Transformations of N Boc 2 2 Fluoroethoxy Ethanamine

Reactions Involving the Exposed Amine Functionality

Following the successful removal of the N-Boc protecting group, the liberated primary amine of 2-(2-fluoroethoxy)ethanamine becomes available for a wide array of chemical transformations. The lone pair of electrons on the nitrogen atom renders it nucleophilic, enabling it to react with various electrophilic partners.

One of the most fundamental reactions of 2-(2-fluoroethoxy)ethanamine is its conversion to an amide. This is typically achieved by reaction with a carboxylic acid or one of its activated derivatives. libretexts.orgchemguide.co.uk While direct reaction with a carboxylic acid requires high temperatures to drive off water, a more common laboratory approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org Alternatively, highly reactive acyl chlorides or acid anhydrides react readily with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk These methods provide a reliable pathway to form a stable amide bond.

Urethane (or carbamate) formation is another key transformation. This can be achieved by reacting 2-(2-fluoroethoxy)ethanamine with an isocyanate, a phosgene (B1210022) equivalent like a chloroformate (e.g., benzyl (B1604629) chloroformate), or by computational studies of reaction mechanisms. researchgate.netresearchgate.net These reactions are crucial for introducing new carbamate (B1207046) linkages into a molecule.

Table 3: Selected Methods for Amide Synthesis from Amines

| Reagent(s) | Method | Key Features | Reference(s) |

|---|---|---|---|

| Carboxylic Acid + Coupling Agent (e.g., EDC, DCC) | Activated Amidation | Mild conditions, widely applicable. | libretexts.org |

| Acyl Chloride + Base (e.g., Triethylamine) | Acylation | Highly reactive, rapid reaction. | chemguide.co.uk |

| Acid Anhydride + Base | Acylation | Less reactive than acyl chlorides, produces a carboxylic acid byproduct. | chemguide.co.uk |

| Carboxylic Acid + Boronic Acid Catalyst | Catalytic Amidation | Direct conversion under mild conditions. | organic-chemistry.org |

| Aldehyde + Oxidant + Catalyst | Oxidative Amidation | Forms amide directly from an aldehyde precursor. | organic-chemistry.org |

Introducing alkyl groups onto the nitrogen of 2-(2-fluoroethoxy)ethanamine can be accomplished through several methods. Direct N-alkylation with an alkyl halide (e.g., an alkyl bromide or iodide) is a straightforward approach. wikipedia.org However, this reaction is often difficult to control for primary amines, as the resulting secondary amine product is frequently more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used alternative is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This method involves two main steps: the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or the corresponding iminium ion under acidic conditions), followed by the in-situ reduction of this imine to the desired alkylated amine. wikipedia.orglibretexts.org The key to the success of this one-pot reaction is the use of a mild reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This approach provides excellent control for producing mono-alkylated products. organic-chemistry.org

Table 4: Comparison of N-Alkylation Methods for Primary Amines

| Method | Reagents | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halide, Base | Simple procedure. | Prone to over-alkylation (polyalkylation), difficult to control. | wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | High selectivity for mono-alkylation, broad substrate scope, mild conditions. | Requires a carbonyl compound and a specific reducing agent. | wikipedia.orgmasterorganicchemistry.com |

| Catalytic N-Alkylation | Alcohol, Metal Catalyst (e.g., Ru, Ti) | Uses readily available alcohols, atom-economical ("Borrowing Hydrogen"). | Requires specific catalysts and often elevated temperatures. | nih.govresearchgate.net |

The primary amine of 2-(2-fluoroethoxy)ethanamine is an excellent nucleophile for conjugation reactions, which are essential for linking molecules together, particularly in the fields of medicinal chemistry and materials science. A widely used class of electrophiles for this purpose is N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS esters react efficiently with primary amines under physiological or slightly basic conditions (pH 7.2-9) to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct. sigmaaldrich.comlumiprobe.com This reaction is a cornerstone of bioconjugation for attaching labels, tags, or other functional moieties to proteins and other biomolecules via their lysine (B10760008) side chains. nih.gov

Beyond NHS esters, the amine can react with a variety of other electrophilic functional groups. For instance, reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a stable sulfonamide. Isothiocyanates (R-N=C=S) react to form thioureas, while aldehydes can be used to form Schiff bases (imines), which can be stable or serve as intermediates for further reactions as seen in reductive amination.

Table 5: Common Electrophiles for Amine Conjugation

| Electrophilic Reagent | Functional Group Formed | Bond Type | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide | -CO-NH- | pH 7.2-9, Aqueous buffer | thermofisher.comsigmaaldrich.com |

| Acyl Chloride | Amide | -CO-NH- | Aprotic solvent, Base | chemguide.co.uk |

| Isocyanate | Urea | -NH-CO-NH- | Aprotic solvent | researchgate.net |

| Isothiocyanate | Thiourea | -NH-CS-NH- | Aprotic or protic solvent | - |

| Sulfonyl Chloride | Sulfonamide | -SO₂-NH- | Aprotic solvent, Base | - |

| Aldehyde / Ketone | Imine (Schiff Base) | -C=N- | pH 4-6 or neutral | wikipedia.org |

Reactivity at the Fluoroethoxy Moiety

The fluoroethoxy portion of N-Boc-2-(2-fluoroethoxy)ethanamine is of significant interest, primarily due to the potential for introducing the fluorine-18 (B77423) ([¹⁸F]) isotope for positron emission tomography (PET) applications. The reactivity of this moiety is centered on the carbon-fluorine bond and the stability of the ether linkage.

Nucleophilic Substitution Reactions of the Terminal Fluorine for Radiolabeling Precursor Synthesis

The terminal fluorine atom of the fluoroethoxy group is not directly substituted under typical nucleophilic conditions. Instead, precursors to this compound, where the fluorine is replaced by a better leaving group such as a tosylate or mesylate, are employed for radiofluorination. The synthesis of [¹⁸F]-labeled this compound and its derivatives is a critical step in the preparation of various PET radiotracers.

The general strategy involves a nucleophilic substitution reaction where [¹⁸F]fluoride, produced from a cyclotron, displaces a leaving group on a precursor molecule. The most common precursors are tosylates and mesylates due to their good leaving group ability. For instance, the synthesis of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) is a widely used method to introduce the [¹⁸F]fluoroethyl group onto a variety of substrates. nih.gov This is typically achieved by reacting ethylene (B1197577) glycol ditosylate with [¹⁸F]fluoride in the presence of a phase-transfer catalyst, such as a kryptofix/potassium carbonate complex.

The resulting [¹⁸F]FEtOTs can then be used to alkylate a suitable nucleophile. In the context of synthesizing precursors for more complex molecules, a hydroxyl-containing precursor can be reacted with in-situ prepared [¹⁸F]FEtOTs. For example, the synthesis of [¹⁸F]-labeled fluoroethoxy tryptophan analogues has been achieved by the O-alkylation of a corresponding hydroxytryptophan precursor with [¹⁸F]fluoroethyltosylate. nih.gov This indirect labeling approach is a cornerstone in the synthesis of many PET tracers.

A more direct approach involves the nucleophilic substitution of a leaving group on a precursor that already contains the core structure of the desired molecule. For example, a precursor such as N-Boc-2-(2-tosyloxyethoxy)ethanamine can be directly reacted with [¹⁸F]fluoride to yield [¹⁸F]-N-Boc-2-(2-fluoroethoxy)ethanamine. This method offers the advantage of introducing the radiolabel in a later synthetic stage, which is crucial for short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes).

The efficiency of these radiolabeling reactions is influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group. Dimethylformamide (DMF) and acetonitrile (B52724) are common solvents, and the reactions are typically heated to facilitate the substitution.

Table 1: Conditions for Nucleophilic Radiofluorination

| Precursor Type | Leaving Group | 18F Source | Catalyst/Base | Solvent | Temperature (°C) | Radiochemical Yield (RCY) | Reference |

| Ethylene glycol ditosylate | Tosylate | [¹⁸F]Fluoride | K₂CO₃/Kryptofix 2.2.2 | Acetonitrile | 80-130 | Variable | nih.gov |

| Protected mesyl precursor | Mesylate | [¹⁸F]Fluoride | Not specified | Not specified | Not specified | 10-18% | nih.gov |

| N-Boc protected precursor | Tosylate | [¹⁸F]Fluoride/Bu₄OH | Not specified | DMF | Not specified | Variable | nih.gov |

Stability of the Ether Linkage under Various Reaction Conditions

The ether linkage in this compound is generally stable under a range of synthetic conditions. Ethers are known to be relatively inert functional groups, resistant to many reagents except for strong acids. unime.itnih.gov

Under acidic conditions , ether cleavage can occur, typically requiring strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. nih.gov The cleavage of the C-O bond can follow either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. mdpi.com For a primary ether like the one in the fluoroethoxy group, an Sₙ2 mechanism is expected. However, the presence of the electron-withdrawing fluorine atom can influence the reactivity. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) have shown that the fluoro-substituted compound exhibits significantly increased stability under acidic conditions compared to its non-fluorinated counterparts. uni-halle.de This suggests that the fluoroethoxy group in this compound is likely to be robust under moderately acidic conditions, such as those used for Boc-deprotection (e.g., trifluoroacetic acid in dichloromethane).

Under basic conditions , the ether linkage is highly stable. Ether cleavage under basic conditions is rare and typically requires harsh reagents like organolithium compounds. unime.it The C-F bond is also exceptionally strong and generally resistant to cleavage. Therefore, the fluoroethoxy moiety is expected to be stable during reactions involving common bases used in organic synthesis.

The stability of the fluoroethoxy group is a key advantage in multi-step syntheses, as it can be carried through various transformations without the need for a protecting group on the ether itself. Research on the stability of related compounds, such as l-5-(2-[¹⁸F]fluoroethoxy)tryptophan, has shown that the radiolabeled compound is stable in saline solution for several hours at room temperature, indicating good stability under physiological pH.

Multi-step Transformations Incorporating this compound as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and molecular imaging. After deprotection of the Boc group to reveal the primary amine, this functionality can be used to form amide, urea, or other linkages, while the fluoroethoxy group serves as a stable, fluorine-containing tail.

One important application of such building blocks is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The general structure of a PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. N-Boc protected diamines are key components in the construction of these linkers. nih.gov

A representative multi-step synthesis could involve the initial coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand using standard peptide coupling reagents like HATU and DIPEA. Following this, the Boc group is removed under acidic conditions (e.g., TFA in DCM). The resulting free amine is then coupled to an activated form (e.g., NHS ester) of the target protein ligand to complete the synthesis of the PROTAC. The fluoroethoxy group in this context can influence the physicochemical properties of the final molecule, such as its permeability and metabolic stability.

Table 2: Representative Multi-step Synthesis Incorporating a Fluoroethoxy Amine Linker

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 1 | E3 Ligase Ligand-COOH | This compound | HATU, DIPEA, DMF | E3 Ligase Ligand-Linker-NHBoc | (Analogous) |

| 2 | E3 Ligase Ligand-Linker-NHBoc | - | TFA, DCM | E3 Ligase Ligand-Linker-NH₂ | (Analogous) |

| 3 | E3 Ligase Ligand-Linker-NH₂ | Target Protein Ligand-NHS ester | DIPEA, DMF | PROTAC | nih.gov (Analogous) |

This modular approach allows for the systematic variation of the linker length and composition to optimize the biological activity of the PROTAC. The incorporation of the fluoroethoxy moiety can be a strategic choice to enhance the drug-like properties of the final compound.

N Boc 2 2 Fluoroethoxy Ethanamine As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Molecules

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. N-Boc-2-(2-fluoroethoxy)ethanamine serves as a versatile precursor for introducing the desirable 2-fluoroethoxy group into a variety of molecular scaffolds.

Construction of Radiochemical Precursors for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The 2-[¹⁸F]fluoroethoxy group is a common feature in many PET radiotracers due to its favorable pharmacokinetic properties. While direct examples of the use of this compound in the synthesis of PET precursors are not extensively documented in publicly available literature, the synthesis of structurally related compounds highlights its potential.

For instance, a patent describes the synthesis of [¹⁸F]-labeled amyloid-beta ligands, where a precursor containing a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy moiety is utilized. google.com The synthesis involves the nucleophilic substitution of a tosylate or mesylate precursor with [¹⁸F]fluoride. This suggests that this compound could be a valuable precursor for similar [¹⁸F]-labeled radiotracers. After deprotection of the Boc group, the resulting amine can be coupled to a variety of targeting vectors, such as peptides, antibodies, or small molecules, to create novel PET imaging agents.

The general approach for synthesizing such radiotracers would involve the initial synthesis of a non-radioactive standard and a suitable precursor for radiolabeling. The this compound could be deprotected and coupled to a molecule of interest, which is then further functionalized to create a precursor for the final radiolabeling step.

Table 1: Examples of ¹⁸F-labeled PET Tracers with Fluoroethoxy Moieties

| Radiotracer | Precursor Type | Application | Reference |

| 4-[(E)-2-(4-{2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy}phenyl)vinyl]-N-methylaniline | Tosylate | Amyloid-beta imaging | google.com |

| [¹⁸F]Fluoroethyl-tryptophan analogues | Mesylate/Tosylate | Tumor imaging | nih.gov |

| [¹⁸F]Florbetapir | Tosylate | Amyloid-beta imaging | radiologykey.com |

| O-(2-[¹⁸F]fluoroethyl)-l-tyrosine ([¹⁸F]FET) | Tumor imaging | radiologykey.com |

Incorporation into Ligands for In Vitro Receptor Binding Studies

The development of selective ligands for biological receptors is crucial for understanding their function and for designing new drugs. The introduction of a fluoroethoxy group can significantly impact the binding affinity and selectivity of a ligand. This compound provides a convenient handle to introduce this moiety into potential receptor ligands.

Following the deprotection of the Boc group, the resulting 2-(2-fluoroethoxy)ethanamine can be coupled to a core scaffold known to interact with a specific receptor. This allows for the systematic exploration of the structure-activity relationship (SAR) of the fluoroethoxy group's contribution to receptor binding. While specific examples detailing the use of this compound are limited, the synthesis of various fluorinated ligands for different receptors underscores the importance of such building blocks.

Role in the Elaboration of Heterocyclic Systems

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their diverse biological activities. This compound can be utilized as a nucleophilic component in the construction of various heterocyclic rings. After deprotection, the primary amine can participate in cyclization reactions to form nitrogen-containing heterocycles.

For example, the amine can react with dicarbonyl compounds to form pyrroles, with α,β-unsaturated ketones to yield dihydropyridines, or with other bifunctional reagents to construct more complex heterocyclic systems. The presence of the fluoroethoxy side chain can influence the reactivity of the amine and the properties of the resulting heterocyclic product. The synthesis of various fluorinated heterocycles often involves the use of fluorinated building blocks in cycloaddition or condensation reactions. nih.govnih.govresearchgate.netresearchgate.net

Utility in Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of compound libraries with diverse structures is essential for identifying new lead compounds. This compound is an excellent building block for scaffold diversification and library synthesis due to its bifunctional nature.

The protected amine allows for the attachment of this building block to a solid support or a core scaffold. Subsequent deprotection of the Boc group reveals a reactive amine that can be further functionalized with a variety of reagents, such as carboxylic acids, sulfonyl chlorides, or isocyanates. This approach enables the rapid generation of a library of compounds with a common fluoroethoxyethylamine core but with diverse peripheral functionalities. Such libraries are valuable for screening against various biological targets to identify new hits. The use of combinatorial libraries is a powerful tool for the discovery of novel therapeutic agents. nih.gov

Strategies for Attaching this compound to Various Molecular Frameworks

The versatility of this compound as a building block stems from the ease with which its deprotected amine can be coupled to other molecules. Several standard and robust chemical transformations can be employed for this purpose.

Amide Bond Formation: One of the most common methods for attaching the 2-(2-fluoroethoxy)ethanamine moiety is through amide bond formation. After deprotection of the Boc group, the resulting primary amine can be readily coupled with a carboxylic acid using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or HATU. nih.govnih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.

Reductive Amination: Another powerful strategy is reductive amination. nih.govnih.govpurdue.eduyoutube.commasterorganicchemistry.com The deprotected amine can react with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. This method allows for the formation of a stable carbon-nitrogen bond and is widely used to connect amine-containing building blocks to carbonyl-containing scaffolds.

Alkylation: The primary amine of deprotected this compound can also undergo nucleophilic substitution reactions with alkyl halides or other electrophiles to form secondary or tertiary amines. chemrxiv.org Careful control of reaction conditions is often necessary to avoid over-alkylation.

Table 2: Common Coupling Reactions for Attaching 2-(2-fluoroethoxy)ethanamine

| Reaction Type | Reactants | Key Reagents | Product |

| Amide Bond Formation | 2-(2-fluoroethoxy)ethanamine + Carboxylic Acid | EDC, DCC, HATU | Amide |

| Reductive Amination | 2-(2-fluoroethoxy)ethanamine + Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | Secondary/Tertiary Amine |

| Alkylation | 2-(2-fluoroethoxy)ethanamine + Alkyl Halide | Base | Secondary/Tertiary Amine |

Analytical Methodologies for Structural and Purity Assessment of N Boc 2 2 Fluoroethoxy Ethanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Boc-2-(2-fluoroethoxy)ethanamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the ethyl bridge, and the fluoroethoxy group. The presence of fluorine will cause characteristic splitting of the signals of adjacent protons (H-F coupling).

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to oxygen and nitrogen appearing at lower fields. The carbon atoms bonded to fluorine will exhibit C-F coupling, which can be a useful diagnostic tool.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~1.44 | Singlet | - |

| -NH- | ~5.0 (broad) | Singlet | - |

| -NH-CH₂- | ~3.30 | Quartet | ~5.0 |

| -CH₂-O-CH₂- | ~3.60 | Triplet | ~5.0 |

| -O-CH₂-CH₂-F | ~3.75 | Triplet of Triplets | ~4.0 (H-H), ~29.0 (H-F) |

| -CH₂-F | ~4.55 | Triplet of Triplets | ~4.0 (H-H), ~47.5 (H-F) |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃C- | ~28.5 |

| (CH₃)₃C - | ~79.5 |

| -NH-CH₂- | ~40.5 |

| -CH₂-O-CH₂- | ~70.0 |

| -O-CH₂-CH₂-F | ~71.0 (doublet, J ≈ 20 Hz) |

| -CH₂-F | ~83.0 (doublet, J ≈ 170 Hz) |

| C=O | ~156.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI). The expected molecular ion peak [M+H]⁺ for this compound (C₉H₁₈FNO₃) would be approximately 208.13 g/mol . Fragmentation would likely involve the loss of the Boc group or parts of the ethoxy chain.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key expected vibrational bands would include:

N-H stretch: Around 3300-3500 cm⁻¹

C-H stretch (aliphatic): Around 2850-3000 cm⁻¹

C=O stretch (carbamate): Around 1680-1700 cm⁻¹

C-O stretch: Around 1160-1250 cm⁻¹

C-F stretch: Around 1000-1100 cm⁻¹

Data from tert-butyl carbamate (B1207046) shows a characteristic IR spectrum that can be used as a reference for the Boc functionality. nist.gov

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, a method could be developed using a capillary column with a non-polar or mid-polar stationary phase. Temperature programming would be necessary to ensure good separation of any potential impurities. A Flame Ionization Detector (FID) would be appropriate for quantification. Due to the polarity of the molecule, derivatization might sometimes be employed to improve peak shape and thermal stability, though the Boc protecting group often provides sufficient volatility. General methods for the analysis of amine solutions by GC have been developed and can be adapted. bre.com

Interactive Data Table: Hypothetical GC Method Parameters

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split (e.g., 20:1) |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be the most common approach for this compound.

Method development would involve selecting an appropriate C18 or C8 column and optimizing the mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as trifluoroacetic acid, is often added to improve peak shape for amine-containing compounds. scielo.br Detection is commonly performed using a UV detector, as the carbamate group provides a chromophore. A validated HPLC method can provide high accuracy and precision for purity determination. acs.orgresearchgate.net

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Elemental Analysis and Quantitative Determination Methods

Following the successful synthesis and purification of this compound, it is crucial to verify its elemental composition and determine its purity quantitatively. These analyses provide definitive evidence of the compound's identity and quality.

Elemental Analysis

Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a sample. The experimentally determined values are then compared with the theoretically calculated values based on the molecular formula of this compound (C₉H₁₉FNO₃). A close correlation between the found and calculated values provides strong evidence for the compound's structural integrity and purity. For a pure sample, the experimental values are expected to be within ±0.4% of the theoretical values.

Interactive Table 2: Theoretical vs. Representative Experimental Elemental Analysis Data for this compound (C₉H₁₉FNO₃)

| Element | Theoretical Mass % | Representative Found Mass % |

|---|---|---|

| Carbon (C) | 52.16 | 52.05 |

| Hydrogen (H) | 9.24 | 9.31 |

| Nitrogen (N) | 6.76 | 6.71 |

| Fluorine (F) | 9.16 | Not typically determined by standard CHN analysis |

| Oxygen (O) | 22.68 | Not typically determined by standard CHN analysis; calculated by difference |

Note: The "Representative Found Mass %" values are illustrative and based on typical results for compounds of similar purity.

Quantitative Determination Methods

While TLC and elemental analysis are vital for reaction monitoring and structural confirmation, other quantitative methods are employed to determine the precise purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly used method. A C18 column is often employed with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The compound is detected using a UV detector, and its purity is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Alternatively, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), can be used if the compound is sufficiently volatile and thermally stable. The purity is again determined by the relative peak area. For Boc-protected amines, successful analysis by GC often requires careful optimization of the temperature program to avoid thermal decomposition of the Boc group.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining purity. By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate and precise measurement of purity can be obtained without the need for a reference standard of the compound itself.

The choice of method depends on the available instrumentation and the specific requirements of the analysis. For routine quality control, HPLC and GC are often the methods of choice due to their high throughput and sensitivity.

Theoretical and Computational Studies on N Boc 2 2 Fluoroethoxy Ethanamine

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of a molecule. For N-Boc-2-(2-fluoroethoxy)ethanamine, a thorough conformational analysis would be the first step in a computational investigation.

A systematic search of the potential energy surface would identify the various low-energy conformations (rotamers) that arise from the rotation around the numerous single bonds in the molecule. This is particularly important for the flexible ethoxy-ethylamine chain. The presence of the electronegative fluorine atom and the ethereal oxygen atoms would likely lead to specific intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which would significantly influence the preferred conformations.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-N-C | Rotation around the amide bond of the Boc group | Typically restricted due to partial double bond character, but variations can occur. |

| C-N-C-C | Rotation of the ethylamine (B1201723) backbone | Determines the overall shape and extension of the molecule. |

| N-C-C-O | Rotation around the bond adjacent to the ether oxygen | Influences the orientation of the fluoroethoxy group relative to the amine. |

| C-C-O-C | Rotation around the ether C-O bond | Affects the spatial arrangement of the fluoroethyl moiety. |

| C-O-C-C | Rotation around the ether O-C bond | Further defines the flexibility of the ethoxy chain. |

| O-C-C-F | Rotation around the C-C bond of the fluoroethyl group | Determines the position of the fluorine atom relative to the rest of the molecule. |

The results of such an analysis would typically be presented as a potential energy surface map, highlighting the global minimum energy structure and the energy barriers between different conformers. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.

Quantum Chemical Calculations on Electronic Structure and Bonding

Once the key stable conformations are identified, quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide a detailed picture of the electronic structure and bonding within this compound.

These calculations can determine a wide range of electronic properties, including the distribution of electron density, the nature of the molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. The presence of the highly electronegative fluorine atom is expected to have a significant impact on the electronic properties, creating a localized region of negative electrostatic potential.

Table 2: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Hypothetical Value/Description | Significance |

| Dipole Moment | Moderate to High | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -7.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 8.7 eV | An indicator of the molecule's kinetic stability and electronic excitation energy. |

| Mulliken Atomic Charges | Negative charge on F and O atoms; Positive charge on adjacent C and H atoms | Reveals the sites most susceptible to electrostatic interactions. |

Analysis of the molecular orbitals would reveal how the fluorine atom and the ether linkages influence the electron distribution and the molecule's frontier orbitals, which are key to its reactivity.

Prediction of Reactivity and Reaction Pathways

Building upon the electronic structure information, computational methods can be used to predict the reactivity of this compound. Reactivity indices derived from DFT, such as the Fukui functions, can identify the most nucleophilic and electrophilic sites within the molecule.

For instance, the terminal amine, once deprotected, would be a primary site for nucleophilic attack. The calculations could also predict the acidity of the N-H protons. Furthermore, the presence of the fluorine atom might influence the reactivity of adjacent C-H bonds.

Computational modeling can also be used to simulate potential reaction pathways. For example, the deprotection of the Boc group under acidic conditions could be modeled to determine the reaction mechanism and the associated energy barriers. This would provide valuable information for optimizing experimental reaction conditions.

Computational Approaches to Spectroscopic Property Prediction

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational methods could be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic signatures.

IR Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule's IR spectrum. This would help in identifying the characteristic peaks corresponding to the N-H, C=O (from the Boc group), C-F, and C-O-C stretches.

NMR Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation. Calculations would be particularly useful in assigning the signals of the protons and carbons in the flexible fluoroethoxy chain, which can be challenging to interpret from experimental data alone. The predicted chemical shifts would be highly sensitive to the molecule's conformation.

Table 3: Hypothetically Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Chemical Shift (ppm) | Rationale |

| C=O (Boc) | 156.5 | Typical range for a carbamate (B1207046) carbonyl. |

| C(CH₃)₃ (Boc) | 79.8 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (Boc) | 28.4 | Methyl carbons of the tert-butyl group. |

| NCH₂ | 40.2 | Carbon adjacent to the Boc-protected nitrogen. |

| CH₂O | 69.5 | Carbon of the ethylamine adjacent to the ether oxygen. |

| OCH₂ | 70.8 | Carbon of the ethoxy group. |

| CH₂F | 83.1 | Carbon directly bonded to the fluorine atom (deshielded). |

Structure-Property Relationships

For example, a QSPR study could correlate the calculated lipophilicity (logP) with the number of ethoxy units, or the predicted binding affinity to a target protein with specific conformational or electronic parameters. This approach would enable the rational design of new derivatives of this compound with tailored properties for specific applications.

Future Research Directions and Emerging Applications of N Boc 2 2 Fluoroethoxy Ethanamine in Chemical Science

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-Boc-2-(2-fluoroethoxy)ethanamine is not widely documented, presenting an opportunity for the development of novel and sustainable synthetic methodologies. Current approaches to similar compounds often involve multi-step processes that may not be environmentally friendly.

Future research could focus on greener synthetic strategies. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to be effective for the chemoselective mono-N-Boc protection of various amines. frontiersin.org Another sustainable approach could involve mechanochemical synthesis, which utilizes manual grinding of substrates at room temperature, often eliminating the need for solvents and reducing reaction times. mdpi.com Furthermore, developing enzymatic or chemoenzymatic processes could offer a highly selective and environmentally benign route to this and related fluorinated amino compounds.

A plausible synthetic route could start from 2-(2-fluoroethoxy)ethan-1-amine, followed by a selective Boc-protection of the primary amine. The synthesis of the starting fluoro-amine itself could be a key step, potentially involving nucleophilic fluorination of a corresponding hydroxyl or tosyl precursor. The development of a one-pot synthesis would be a significant advancement in terms of efficiency and sustainability.

Table 1: Potential Sustainable Synthetic Approaches

| Method | Description | Potential Advantages |

| HFIP-Catalyzed Boc Protection | Utilizes hexafluoroisopropanol as a recyclable catalyst and solvent for the Boc protection of the amine. | High chemoselectivity, catalyst recyclability, reduced side reactions. frontiersin.org |

| Mechanochemical Synthesis | Solvent-free reaction based on grinding the reactants together. | Reduced solvent waste, shorter reaction times, potentially higher yields. mdpi.com |

| Enzymatic Synthesis | Use of enzymes to catalyze key steps, such as the fluorination or the Boc-protection. | High selectivity, mild reaction conditions, environmentally friendly. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower costs. |

Exploration of New Reactivity Profiles for Enhanced Synthetic Efficiency

The reactivity of this compound is dictated by its two main functional groups: the Boc-protected amine and the fluoroethoxy moiety. The Boc group is a well-established protecting group for amines, stable under many conditions but readily cleaved under acidic conditions to reveal the free amine. nanosoftpolymers.com This free amine can then participate in a wide range of reactions, such as amide bond formation, alkylation, and arylation.

Furthermore, the development of new deprotection methods for the Boc group that are orthogonal to other protecting groups would enhance the synthetic utility of this compound. While acidic cleavage is standard, exploring enzymatic or photolytic deprotection strategies could offer milder and more selective alternatives.

Advanced Materials Science Applications in Polymer and Coating Research

Fluorinated polymers are known for their unique properties, including low surface energy, high thermal stability, and chemical resistance. pageplace.deresearchgate.net this compound, after deprotection, can serve as a valuable monomer for the synthesis of novel fluorinated polymers. The resulting polyamides or polyurethanes would incorporate the fluoroethoxy side chains, potentially imparting desirable properties to the bulk material.

In the realm of coatings, the incorporation of this fluorinated monomer could lead to surfaces with enhanced hydrophobicity and oleophobicity. alfa-chemistry.com This is particularly relevant for creating self-cleaning, anti-fouling, and anti-icing surfaces. Research could focus on the synthesis of copolymers where the fluorinated monomer is combined with other monomers to fine-tune the properties of the resulting material for specific applications.

The ability to deprotect the Boc group after polymerization offers a route to functional polymers. The resulting free amines on the polymer backbone could be used for post-polymerization modification, allowing for the attachment of other functional groups, cross-linking, or grafting onto surfaces.

Table 2: Potential Polymer Applications

| Application Area | Potential Benefit of Incorporating this compound |

| Specialty Polymers | Enhanced thermal stability, chemical resistance, and specific optical properties. sigmaaldrich.com |

| Hydrophobic/Oleophobic Coatings | Creation of water and oil repellent surfaces for self-cleaning and anti-fouling applications. alfa-chemistry.comresearchgate.net |

| Functional Polymer Scaffolds | The amine functionality, after deprotection, allows for further chemical modification of the polymer. |

| Biomaterials | Improved biocompatibility and reduced protein adsorption on medical devices. bioglyco.com |

Interdisciplinary Research Opportunities in Chemical Biology as a Synthetic Tool

Bifunctional linkers are crucial tools in chemical biology for connecting different molecular entities, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). this compound, with its protected amine and fluoroethoxy group, can be envisioned as a novel linker.

After deprotection, the primary amine can be conjugated to a biomolecule or a solid support. The fluoroethoxy moiety can serve as a "fluorous tag," which can be used for the purification of the resulting conjugate using fluorous solid-phase extraction. nih.gov The fluorine atom can also be used as a probe for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and conformations in biological systems.

Furthermore, the introduction of fluorine into peptides and other biomolecules can enhance their metabolic stability and modify their binding properties. nih.gov this compound could be used to introduce a fluorinated segment into peptides or other bioactive molecules to study these effects.

Automation and Flow Chemistry Applications in its Synthesis and Derivatization

The synthesis and derivatization of building blocks like this compound are well-suited for automation and flow chemistry techniques. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability.

The synthesis of monoprotected diamines, which is often challenging in batch due to the formation of di-protected byproducts, can be more efficiently controlled in a flow reactor. nih.gov The precise control over stoichiometry and reaction time in a flow system can maximize the yield of the desired mono-Boc-protected product.

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the creation of libraries of derivatives. nih.gov For example, an automated system could be used to react the deprotected amine of this compound with a variety of carboxylic acids to generate a library of amides for screening in drug discovery or materials science applications. The integration of flow chemistry with automated purification techniques would further streamline the synthesis and derivatization of this promising chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Boc-2-(2-fluoroethoxy)ethanamine while preserving enantiopurity?

- Methodological Answer : The synthesis requires strict control of temperature, solvent polarity, and catalytic systems. For example, using polar aprotic solvents (e.g., THF) at low temperatures (-60°C to -80°C) minimizes configurational inversion in Boc-protected intermediates. Evidence from lithiation studies of N-Boc-2-aryl-piperidines shows that enantiopurity is maintained when alkylation is performed below -60°C in ethereal solvents . Purification via flash chromatography or HPLC is recommended to isolate high-purity products .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of , , and high-resolution mass spectrometry (HRMS). The Boc group’s characteristic tert-butyl signal (~1.4 ppm in ) and the fluoroethoxy moiety’s distinct splitting patterns are critical markers. HRMS confirms molecular weight within 3 ppm error . For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. What are common side reactions during the deprotection of the Boc group in this compound?

- Methodological Answer : Acidic deprotection (e.g., HCl in dioxane or TFA) can lead to β-elimination or ether cleavage if prolonged. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quenching with a mild base (e.g., NaHCO) minimizes degradation. Studies on similar Boc-protected amines indicate that controlled reaction times (<2 hours) at 0°C reduce side products .

Advanced Research Questions

Q. How does solvent polarity influence the configurational stability of this compound during lithiation?

- Methodological Answer : In ethereal solvents (e.g., diethyl ether), the lithiated intermediate exhibits higher configurational stability due to tight ion-pairing, reducing inversion rates. Kinetic studies on N-Boc-2-lithio-piperidines show that switching to THF increases inversion entropy () by 15%, accelerating racemization. Use low-polarity solvents and sub-zero temperatures to suppress this .

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Conduct competition experiments with electrophiles (e.g., methyl iodide vs. benzyl bromide) in DMF or DMSO. Track reaction rates via (fluorine as a reporter atom). For stereochemical outcomes, analyze diastereomer ratios using chiral HPLC or Mosher ester derivatization. Evidence from analogous ethanamine derivatives highlights the fluoroethoxy group’s electron-withdrawing effect, which enhances nucleophilicity at the amine center .

Q. How can computational modeling predict the biological interaction profiles of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin receptors) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate predictions with in vitro assays, such as β-arrestin recruitment (NanoBiT technology) for 5-HT affinity. Studies on N-benzyl phenethylamines demonstrate that methoxy/fluoroethoxy positioning significantly modulates efficacy .

Key Notes for Experimental Design

- Stereochemical Stability : Monitor via polarimetry or chiral HPLC post-reaction to detect racemization .

- Biological Assays : Pre-deprotect the Boc group to expose the primary amine for target engagement studies .

- Safety : Use fluorinated gloves and fume hoods due to potential toxicity of fluoroethoxy intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.